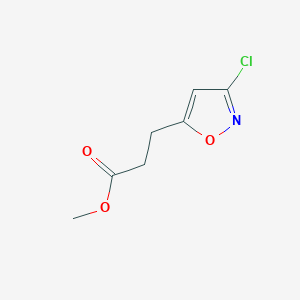

Methyl 3-(3-chloroisoxazol-5-yl)propanoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-(3-chloro-1,2-oxazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-11-7(10)3-2-5-4-6(8)9-12-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVNKFJAMQCOCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=NO1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 3 Chloroisoxazol 5 Yl Propanoate and Analogous Isoxazole Structures

Strategic Retrosynthesis of Methyl 3-(3-chloroisoxazol-5-yl)propanoate

Retrosynthetic analysis of Methyl 3-(3-chloroisoxazol-5-yl)propanoate reveals a convergent strategy. The primary disconnection is at the ester linkage, leading to 3-(3-chloroisoxazol-5-yl)propanoic acid and methanol (B129727). A further disconnection of the propanoic acid side chain from the isoxazole (B147169) ring suggests a precursor such as a 5-substituted-3-chloroisoxazole that can be elaborated to the final acid. The isoxazole ring itself can be conceptually disassembled into simpler starting materials, pointing towards a 1,3-dipolar cycloaddition or a cyclocondensation reaction as key bond-forming steps.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: Methyl 3-(3-chloroisoxazol-5-yl)propanoate

Disconnection 1 (Esterification): This step breaks the ester bond, leading to the corresponding carboxylic acid and alcohol.

Disconnection 2 (Side-chain formation): This involves disconnecting the propanoic acid side chain from the isoxazole ring. This could be achieved through various synthetic transformations.

Disconnection 3 (Isoxazole ring formation): The core isoxazole ring can be formed through two primary strategies:

Pioneering and Contemporary Approaches to Isoxazole Ring Annulation

The formation of the isoxazole ring is the cornerstone of synthesizing these heterocyclic compounds. Several methods have been developed, ranging from classic cycloadditions to modern, greener alternatives.

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful and direct method for constructing the isoxazole ring. scispace.comwikipedia.org This reaction is often referred to as the Huisgen cycloaddition and is known for its high regioselectivity and stereospecificity. wikipedia.org

Nitrile oxides can be generated in situ from various precursors, such as aldoximes, hydroximoyl chlorides, or nitroalkanes, to react with a suitable alkyne. sciforum.netnih.gov The reaction typically proceeds via a concerted pericyclic mechanism. rsc.org For the synthesis of 3,5-disubstituted isoxazoles, terminal alkynes are commonly used, leading to complete regioselectivity. rsc.org

Recent advancements have focused on developing milder and more efficient conditions for this reaction. The use of hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), has been shown to induce rapid formation of nitrile oxides from oximes, leading to high yields of isoxazoles under mild conditions. scispace.comrsc.org This method avoids the use of potentially toxic transition metals. scispace.com

| Nitrile Oxide Precursor | Alkyne | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde oxime | Phenylacetylene | PIFA, MeOH/H2O | 3,5-Diphenylisoxazole | High | sciforum.net |

| (E,Z)-2-chloro-2-(hydroxyimino)acetate | Ethynyltrimethylsilane | Ball-milling, catalyst-free | Corresponding 3,5-disubstituted isoxazole | Satisfactory | nih.gov |

| Pyridine aldehyde oximes | Propargyloxy- or propargylaminocoumarins | PIDA, rt or MW irradiation or TBN, reflux | Coumarin–isoxazole–pyridine hybrids | Moderate-to-good | researchgate.net |

A traditional and widely used method for isoxazole synthesis is the cyclocondensation reaction between hydroxylamine and a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone). nih.govyoutube.com This approach is versatile and allows for the synthesis of a wide variety of substituted isoxazoles.

The reaction of a 1,3-diketone with hydroxylamine typically proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.com Similarly, chalcones react with hydroxylamine hydrochloride in the presence of a base to yield isoxazole derivatives through an intermolecular cycloaddition reaction. nih.gov

| Carbonyl Compound | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenyl-1,3-propanedione | Hydroxylamine hydrochloride | Ethanol, reflux | 3,5-Diphenylisoxazole | 99% | tcichemicals.com |

| Substituted Chalcones | Hydroxylamine hydrochloride | Ethanol, KOH, reflux | Substituted isoxazoles | Not specified | nih.gov |

| 3-(Dimethylamino)-1-arylprop-2-en-1-ones | Hydroxylamine hydrochloride | Aqueous media, no catalyst | 5-Arylisoxazole derivatives | High | nih.gov |

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. niist.res.in The principles of green chemistry, such as the use of safer solvents, energy efficiency, and atom economy, are being increasingly applied to the synthesis of isoxazoles. mdpi.comnih.gov

Key green approaches include:

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to higher yields and shorter reaction times compared to conventional heating methods. nih.goveurekaselect.com

Ultrasound-assisted synthesis: Sonochemistry has emerged as an eco-friendly alternative that can enhance reaction efficiency and reduce energy consumption. mdpi.com

Solvent-free reactions: Conducting reactions in the absence of volatile organic solvents minimizes waste and environmental impact. nih.govnih.gov Mechanochemistry, such as ball-milling, is a notable solvent-free technique. nih.gov

Use of green solvents: Water and glycerol (B35011) are examples of environmentally friendly solvents that are being explored for isoxazole synthesis. nih.govmdpi.comnih.gov

Use of recyclable catalysts: The development of reusable catalysts aligns with the principles of sustainable chemistry. mdpi.com

| Methodology | Key Features | Reference |

|---|---|---|

| Microwave Irradiation | Enhanced reaction rates, high selectivity, improved yields. | nih.goveurekaselect.com |

| Ultrasonic Irradiation | Accelerated reaction kinetics, minimized byproduct formation, use of green solvents. | mdpi.com |

| Solvent-free Ball-milling | Environmentally friendly, simplified work-up, reduced energy consumption. | nih.gov |

| Aqueous Media Synthesis | Inexpensive, non-dangerous, and environmentally friendly. | nih.gov |

Stereoselective and Regioselective Synthesis of the Propanoate Moiety

The synthesis of the propanoate moiety of Methyl 3-(3-chloroisoxazol-5-yl)propanoate requires careful consideration of stereochemistry and regiochemistry, particularly if chiral centers are introduced.

The final step in the synthesis is often the esterification of the carboxylic acid precursor, 3-(3-chloroisoxazol-5-yl)propanoic acid. Fischer esterification is a classic and widely used method for this transformation. studylib.net This reaction involves treating the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. gcsescience.comyoutube.com

The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol can be used, or the water formed can be removed. youtube.com The rate and yield of the esterification can be influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. ceon.rsresearchgate.net

For more sensitive substrates or to achieve higher yields under milder conditions, other esterification methods can be employed. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with the alcohol.

Carbon-Carbon Bond Forming Reactions for Propanoate Chain Construction

To synthesize the target structure, a suitable starting material is an alkyne such as methyl pent-4-ynoate (B8414991). This alkyne serves as the three-carbon propanoate precursor. The nitrile oxide is generated in situ from an appropriate precursor, typically a hydroximoyl halide. The reaction regioselectively yields the 3,5-disubstituted isoxazole.

Key reaction components include:

Dipolarophile: An alkyne containing the ester functionality.

Nitrile Oxide Precursor: An α-haloaldoxime, which is converted to the reactive nitrile oxide in the presence of a base.

Base: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or sodium bicarbonate, is used to facilitate the elimination of HX from the hydroximoyl halide. nih.gov

Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are commonly employed.

The general scheme for this transformation is outlined below:

Scheme 1: [3+2] Cycloaddition for Propanoate Chain Installation

A hydroximoyl halide reacts with methyl pent-4-ynoate in the presence of a base to form the isoxazole ring with the propanoate chain at the 5-position.

The table below illustrates the scope of this reaction with various substrates to generate analogous isoxazole structures.

| Entry | Alkyne (Dipolarophile) | Nitrile Oxide Precursor | Base | Yield (%) |

| 1 | Methyl pent-4-ynoate | Dichloroformaldoxime | TEA | 75-85 |

| 2 | Ethyl pent-4-ynoate | Acetonitrile (B52724) oxide | NaHCO₃ | 80-90 |

| 3 | Methyl 4-phenylbut-3-ynoate | Benzonitrile oxide | TEA | 70-80 |

| 4 | 1-Hexyne | Dichloroformaldoxime | K₂CO₃ | 65-75 |

This interactive table showcases typical combinations of reactants and conditions for constructing isoxazole rings with varied C5 substituents via [3+2] cycloaddition.

Directed Halogenation Methodologies for the Isoxazole Core (Specifically Chlorination at the 3-position)

Achieving regioselective chlorination at the C3 position of the isoxazole ring is a non-trivial synthetic challenge that requires specific methodologies. The reactivity of the isoxazole ring typically favors electrophilic substitution at the C4 position. reddit.com Therefore, direct C-H activation or alternative strategies are necessary to install a chlorine atom selectively at C3.

Two primary strategies have proven effective:

Lithiation followed by Electrophilic Quench: This method involves the deprotonation of the C3 proton using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). The resulting 3-lithioisoxazole intermediate is then quenched with an electrophilic chlorine source. Common chlorinating agents for this purpose include hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS). This approach offers high regioselectivity due to the directed nature of the lithiation.

Direct C-H Chlorination with Specific Reagents: Recent advancements have identified powerful chlorinating agents capable of direct C-H functionalization. nih.gov For isoxazoles, trichloroisocyanuric acid (TCCA) has been reported as an effective reagent for direct chlorination. researchgate.net The reaction conditions, including solvent and temperature, are critical for achieving selectivity. For instance, performing the reaction in acetonitrile at room temperature can favor chlorination at the desired position. researchgate.net

The choice between these methods often depends on the substrate's functional group tolerance. The lithiation route is less compatible with acidic protons or electrophilic functional groups elsewhere in the molecule, whereas direct C-H chlorination may require more rigorous optimization to control selectivity.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Lithiation-Quench | 1. n-BuLi2. C₂Cl₆ or NCS | THF, -78 °C | High regioselectivity | Requires cryogenic temperatures, sensitive to functional groups |

| Direct C-H Chlorination | TCCA or NCS | MeCN, RT to 60 °C | Milder conditions, better functional group tolerance | Selectivity can be challenging, may require optimization |

This interactive table compares the two main strategies for achieving directed chlorination at the 3-position of the isoxazole core.

Optimization of Reaction Parameters and Yield Efficiency for the Synthesis of Methyl 3-(3-chloroisoxazol-5-yl)propanoate

Key Parameters for Optimization:

Temperature: In the cycloaddition step, temperature affects the rate of nitrile oxide formation and the cycloaddition itself. For the chlorination step, particularly the lithiation route, precise low-temperature control is essential to prevent side reactions.

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of intermediates. For example, THF is ideal for organolithium reactions, while acetonitrile is often effective for direct chlorination with TCCA. researchgate.net

Stoichiometry of Reagents: The molar ratio of the nitrile oxide precursor to the alkyne must be optimized to ensure complete consumption of the limiting reagent. In the chlorination step, using a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess may lead to di-chlorination or other side reactions.

Reaction Time: Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time for achieving maximum conversion without significant product degradation.

The following table presents a hypothetical optimization study for the direct C-H chlorination of Methyl 3-(isoxazol-5-yl)propanoate, illustrating the impact of varying parameters on the final yield.

| Entry | Chlorinating Agent | Equivalents | Temperature (°C) | Solvent | Time (h) | Yield (%) |

| 1 | NCS | 1.1 | 25 | DCM | 24 | 45 |

| 2 | NCS | 1.5 | 40 | DCM | 12 | 55 |

| 3 | TCCA | 0.4 (1.2 eq. Cl) | 25 | MeCN | 24 | 78 |

| 4 | TCCA | 0.6 (1.8 eq. Cl) | 25 | MeCN | 24 | 82 (with 5% side product) |

| 5 | TCCA | 0.4 (1.2 eq. Cl) | 60 | MeCN | 6 | 85 |

This interactive data table demonstrates a potential optimization matrix for the chlorination step, highlighting how systematic variation of conditions can significantly improve reaction efficiency.

Through meticulous control of these parameters, the synthesis of Methyl 3-(3-chloroisoxazol-5-yl)propanoate can be rendered highly efficient, providing reliable access to this valuable chemical entity for further research and application.

Chemical Reactivity and Derivatization Strategies for Methyl 3 3 Chloroisoxazol 5 Yl Propanoate

Intrinsic Reactivity Profile of the Chloroisoxazole Ring System

The 3-chloroisoxazole ring is the key to the varied reactivity of the molecule. The presence of a halogen atom on the electron-deficient isoxazole (B147169) core allows for several types of transformations.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Isoxazoles

The chlorine atom at the 3-position of the isoxazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the isoxazole ring, which helps to stabilize the intermediate Meisenheimer complex formed during the reaction. A variety of nucleophiles can be employed to displace the chloride, leading to a wide array of 3-substituted isoxazole derivatives. The general mechanism involves the addition of a nucleophile to the carbon bearing the chlorine, followed by the elimination of the chloride ion.

Common nucleophiles used in SNAr reactions with chloro-heterocycles include alkoxides, phenoxides, thiophenols, and amines. The reaction conditions typically involve a base to either generate the nucleophile in situ or to neutralize the HCl formed during the reaction. The choice of solvent is also crucial and often involves polar aprotic solvents like DMSO, DMF, or acetonitrile (B52724) to facilitate the reaction.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | 3-Methoxyisoxazole derivative | Methanol (B129727), reflux |

| Phenol/K2CO3 | 3-Phenoxyisoxazole derivative | DMF, 80-100 °C |

| Thiophenol/Et3N | 3-(Phenylthio)isoxazole derivative | Acetonitrile, rt to 50 °C |

| Aniline | 3-(Phenylamino)isoxazole derivative | DMSO, 120 °C |

Electrophilic Aromatic Substitution (SEAr) and its Limitations in Isoxazoles

In contrast to electron-rich aromatic systems, the isoxazole ring is generally considered electron-deficient. This inherent electronic nature makes it less susceptible to classical electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, or Friedel-Crafts reactions. The presence of the electronegative oxygen and nitrogen atoms in the ring deactivates it towards attack by electrophiles.

Furthermore, the presence of the chlorine atom at the 3-position and the propanoate side chain at the 5-position further deactivates the only available position for substitution, the 4-position. Any attempt to force an electrophilic substitution would likely require harsh reaction conditions, which could lead to side reactions or decomposition of the starting material. Therefore, direct SEAr on the isoxazole ring of Methyl 3-(3-chloroisoxazol-5-yl)propanoate is not a synthetically viable strategy. Functionalization at the 4-position is typically achieved through other means, such as metalation followed by quenching with an electrophile.

Metal-Catalyzed Cross-Coupling Reactions at the Isoxazole Nucleus

The chlorine atom at the 3-position provides a handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the isoxazole core. Palladium- and nickel-catalyzed reactions are the most commonly employed for this purpose.

Common cross-coupling reactions applicable to 3-chloroisoxazoles include:

Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions typically require a transition metal catalyst (e.g., a palladium or nickel complex), a ligand, and a base. The specific conditions depend on the coupling partners and the desired product.

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Suzuki | Arylboronic acid | 3-Arylisoxazole | Pd(PPh3)4 / Na2CO3 |

| Heck | Styrene | 3-Styrylisoxazole | Pd(OAc)2 / P(o-tolyl)3 / Et3N |

| Sonogashira | Phenylacetylene | 3-(Phenylethynyl)isoxazole | PdCl2(PPh3)2 / CuI / Et3N |

| Buchwald-Hartwig | Morpholine | 3-Morpholinoisoxazole | Pd2(dba)3 / BINAP / NaOtBu |

Ring-Opening and Rearrangement Reactions of the Isoxazole Core

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening and rearrangement reactions. These transformations can provide access to a diverse range of acyclic and heterocyclic structures.

Common methods for isoxazole ring-opening include:

Reductive Cleavage: Hydrogenolysis using catalysts like Raney nickel or palladium on carbon can cleave the N-O bond, typically yielding an enaminone or related structures.

Base-Induced Ring Opening: Strong bases can deprotonate the C4 position, initiating a cascade of reactions that result in ring cleavage. The outcome is highly dependent on the substituents and reaction conditions.

Photochemical Rearrangement: UV irradiation can induce the cleavage of the N-O bond, leading to the formation of various isomers, often through an azirine intermediate.

These reactions can be synthetically useful for transforming the isoxazole core into other valuable chemical scaffolds.

Chemical Transformations of the Methyl Propanoate Side Chain

The methyl propanoate side chain at the 5-position of the isoxazole ring offers additional opportunities for chemical modification, primarily centered around the ester functionality.

Hydrolysis and Transesterification of the Methyl Ester

The methyl ester of the propanoate side chain can be readily transformed into other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid. This carboxylic acid can then serve as a precursor for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves treating the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups into the ester functionality, which can be useful for modifying the physical properties of the molecule or for introducing further reactive handles.

Amidation, Reduction, and Other Functional Group Interconversions of the Propanoate Chain

The propanoate side chain of Methyl 3-(3-chloroisoxazol-5-yl)propanoate offers a prime site for a variety of functional group interconversions, allowing for the introduction of diverse structural motifs.

Amidation: The ester functionality can be readily converted to an amide through reaction with a primary or secondary amine. This transformation is typically achieved by direct aminolysis, often requiring elevated temperatures or the use of a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the corresponding amide and methanol as a byproduct. The choice of amine allows for the introduction of a wide array of substituents, thereby modulating the physicochemical properties of the resulting molecule.

Reduction: The ester group can be selectively reduced to a primary alcohol, 3-(3-chloroisoxazol-5-yl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent are typically employed for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of a methoxide ion and a subsequent second hydride addition to the intermediate aldehyde. It is crucial to control the reaction conditions to avoid potential side reactions, such as the reduction of the isoxazole ring, although the chloro-substituted isoxazole ring is generally stable under these conditions.

Other Functional Group Interconversions: Beyond amidation and reduction, the propanoate chain can undergo other valuable transformations. For instance, hydrolysis of the methyl ester under acidic or basic conditions yields the corresponding carboxylic acid, 3-(3-chloroisoxazol-5-yl)propanoic acid. This carboxylic acid serves as a versatile intermediate for further derivatization, such as the formation of acid chlorides, anhydrides, or other esters.

| Transformation | Reagents and Conditions | Product |

| Amidation | Primary or Secondary Amine (R¹R²NH), Heat or Catalyst | N-R¹,N-R²-3-(3-chloroisoxazol-5-yl)propanamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), Anhydrous Ether | 3-(3-chloroisoxazol-5-yl)propan-1-ol |

| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), H₂O | 3-(3-chloroisoxazol-5-yl)propanoic acid |

Strategies for Further Functionalization of Methyl 3-(3-chloroisoxazol-5-yl)propanoate

The presence of two distinct reactive sites, the 3-chloroisoxazole ring and the propanoate side chain, allows for a multitude of strategies for the further functionalization of Methyl 3-(3-chloroisoxazol-5-yl)propanoate.

One primary strategy involves leveraging the reactivity of the 3-chloro substituent on the isoxazole ring. The chlorine atom at the C3 position is susceptible to nucleophilic aromatic substitution (SNA_r) reactions, particularly with soft nucleophiles. This allows for the introduction of various functionalities, such as alkoxy, amino, or cyano groups, by reacting the parent compound with the corresponding nucleophiles. The reaction conditions, including the choice of solvent and the presence of a base, can significantly influence the outcome and yield of these substitutions.

Another key functionalization strategy focuses on the C4 position of the isoxazole ring. While the C4 position is generally less reactive than the C3 and C5 positions, it can be functionalized through electrophilic substitution reactions under specific conditions, particularly if activating groups are present on the ring. Halogenation, nitration, or Friedel-Crafts type reactions at this position can introduce further handles for subsequent transformations.

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for the derivatization of the 3-chloroisoxazole core. Reactions such as Suzuki, Stille, or Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at the C3 position by replacing the chlorine atom. nih.govrsc.org These reactions are highly versatile and allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkynyl substituents. mdpi.com

Finally, a combination of reactions on both the isoxazole ring and the propanoate side chain can lead to the synthesis of highly complex and diverse molecules. For example, the propanoate chain can be first modified, followed by a substitution or cross-coupling reaction on the isoxazole ring, or vice versa. The sequence of these reactions is a critical aspect of the synthetic strategy and depends on the compatibility of the functional groups and the desired final product.

| Functionalization Strategy | Target Site | Typical Reactions | Introduced Functionality |

| Nucleophilic Aromatic Substitution | C3-Position | Reaction with nucleophiles (e.g., alkoxides, amines) | Alkoxy, Amino, Cyano, etc. |

| Electrophilic Substitution | C4-Position | Halogenation, Nitration | Halogen, Nitro, etc. |

| Palladium-Catalyzed Cross-Coupling | C3-Position | Suzuki, Stille, Sonogashira | Aryl, Heteroaryl, Vinyl, Alkynyl |

| Side Chain and Ring Modification | Propanoate Chain & Isoxazole Ring | Sequential or concurrent reactions | Diverse and complex functionalities |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Methyl 3 3 Chloroisoxazol 5 Yl Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are primary methods for structural analysis. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus.

For a compound like Methyl 3-(3-chloroisoxazol-5-yl)propanoate, the expected ¹H NMR spectrum would show distinct signals for the methyl ester protons, the two methylene (B1212753) groups of the propanoate chain, and the proton on the isoxazole (B147169) ring. The protons of the methylene group adjacent to the carbonyl (α-CH₂) would be deshielded compared to the methylene group adjacent to the isoxazole ring (β-CH₂). The methyl ester protons (OCH₃) would typically appear as a sharp singlet.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the ester, the methyl carbon of the ester, the two methylene carbons, and the carbons of the chloroisoxazole ring.

As a reference, the reported NMR data for the structurally analogous Methyl 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl]propionate shows two well-defined triplets for the methylene protons at approximately δ 2.94 and δ 3.25 ppm, with a coupling constant (J) of about 7.0 Hz. scispace.com The former is assigned to the α-methylene protons and the latter to the β-methylene protons. scispace.com

Table 1: Representative ¹H NMR Data for a Structurally Similar Compound (Methyl 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl]propionate)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| α-CH₂ | 2.94 | Triplet | ~7.0 |

| β-CH₂ | 3.25 | Triplet | ~7.0 |

| OCH₃ | 3.70 (typical) | Singlet | N/A |

| Phenyl-H | 7.40 - 8.10 (typical) | Multiplet | N/A |

Table 2: Representative ¹³C NMR Data for a Structurally Similar Compound (Methyl 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl]propionate)

| Carbon | Chemical Shift (δ, ppm) |

| α-CH₂ | ~30-35 |

| β-CH₂ | ~20-25 |

| OCH₃ | ~52 |

| C=O | ~172 |

| Heterocyclic Carbons | ~160-180 |

| Phenyl Carbons | ~125-135 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Methyl 3-(3-chloroisoxazol-5-yl)propanoate, a COSY spectrum would show a cross-peak between the signals of the α-CH₂ and β-CH₂ protons, confirming their adjacent positions in the propanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the α-CH₂ and β-CH₂ groups based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the molecular skeleton. For instance, a correlation would be expected between the β-CH₂ protons and the C5 carbon of the isoxazole ring, confirming the attachment of the propanoate chain to the heterocycle. Correlations between the OCH₃ protons and the carbonyl carbon, as well as between the α-CH₂ protons and the carbonyl carbon, would solidify the structure of the methyl propanoate moiety.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

FTIR Spectroscopy: The FTIR spectrum of Methyl 3-(3-chloroisoxazol-5-yl)propanoate would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the methyl and methylene groups (around 2850-3000 cm⁻¹), C-O stretching of the ester (around 1000-1300 cm⁻¹), and vibrations associated with the C=N and C-Cl bonds of the chloroisoxazole ring. For related isoxazole derivatives, C=N stretching of the isoxazole ring is observed in the region of 1612-1643 cm⁻¹. semanticscholar.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C and C=N bonds of the aromatic isoxazole ring would be expected to show strong Raman signals.

Table 3: Expected Key Vibrational Frequencies for Methyl 3-(3-chloroisoxazol-5-yl)propanoate

| Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| C=O (Ester) | 1735 - 1750 | FTIR (Strong) |

| C-H (Aliphatic) | 2850 - 3000 | FTIR/Raman |

| C-O (Ester) | 1000 - 1300 | FTIR |

| C=N (Isoxazole) | 1610 - 1650 | FTIR/Raman |

| C-Cl | 600 - 800 | FTIR |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

HRMS provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For Methyl 3-(3-chloroisoxazol-5-yl)propanoate (C₇H₈ClNO₃), the expected exact mass can be calculated based on the masses of the most abundant isotopes. This experimental value is then compared to the theoretical mass to confirm the molecular formula. For example, a related compound, 3-(benzo[d] scispace.commdpi.comdioxol-5-yl)-5-chloroisoxazole, showed a calculated [M+H]⁺ of 224.0109 and a found value of 224.0112, demonstrating the high accuracy of this technique. mdpi.com

In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion can break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns helps to confirm the structure. For Methyl 3-(3-chloroisoxazol-5-yl)propanoate, expected fragmentation pathways could include:

Loss of the methoxy (B1213986) group (•OCH₃) from the ester.

Loss of the methoxycarbonyl group (•COOCH₃).

Cleavage of the bond between the β-carbon and the isoxazole ring.

Fragmentation of the chloroisoxazole ring itself.

By piecing together the masses of these fragments, the connectivity of the original molecule can be confirmed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of chemical bonds and functional groups present in the compound.

For Methyl 3-(3-chloroisoxazol-5-yl)propanoate, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions associated with the isoxazole ring and the carbonyl group of the ester. The isoxazole ring, being an aromatic heterocycle, contains π electrons that can be excited to higher energy π* orbitals. Additionally, the non-bonding (n) electrons on the oxygen and nitrogen atoms of the isoxazole ring, as well as the oxygen atoms of the ester group, can be promoted to antibonding π* orbitals.

The exact absorption maxima (λmax) are influenced by the solvent environment and the specific substitution on the isoxazole ring. Generally, π → π* transitions are more intense and occur at shorter wavelengths, while the lower intensity n → π* transitions appear at longer wavelengths. For similar isoxazole derivatives, absorptions are typically observed in the 200-400 nm range. The presence of the chlorine atom and the methyl propanoate group can cause slight shifts in the absorption peaks (either bathochromic or hypsochromic) compared to the parent isoxazole structure.

Table 1: Expected Electronic Transitions for Methyl 3-(3-chloroisoxazol-5-yl)propanoate

| Chromophore | Expected Transition | Typical Wavelength Range (nm) |

| Isoxazole Ring (C=N, C=C) | π → π | 200 - 280 |

| Isoxazole Ring (N, O atoms) | n → π | 270 - 350 |

| Carbonyl Group (C=O) | n → π* | 250 - 300 |

Note: The data in this table is illustrative and based on typical values for the given chromophores. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms

A successful crystallographic analysis would provide:

Confirmation of Connectivity: Unambiguous confirmation of the atomic connections, verifying the isoxazole ring structure and the propanoate side chain.

Molecular Geometry: Precise measurements of all bond lengths (e.g., C-Cl, N-O, C=O) and bond angles, which can offer insights into the electronic environment of the molecule.

Conformation: The dihedral angles describing the orientation of the propanoate chain relative to the isoxazole ring.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding, dipole-dipole interactions, or van der Waals forces.

While specific crystallographic data for Methyl 3-(3-chloroisoxazol-5-yl)propanoate is not publicly available, a hypothetical dataset for a crystalline derivative is presented below to illustrate the type of information that would be obtained.

Table 2: Hypothetical Crystallographic Data for a Derivative of Methyl 3-(3-chloroisoxazol-5-yl)propanoate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 920.5 |

| Z (molecules/unit cell) | 4 |

Note: This data is hypothetical and serves to exemplify the parameters determined through X-ray crystallography.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms) in a compound. This data is used to determine the empirical formula of a substance, which can then be compared to the theoretical formula to assess the purity of the sample.

For Methyl 3-(3-chloroisoxazol-5-yl)propanoate, with the molecular formula C₇H₈ClNO₃, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. An experimental analysis of a pure sample should yield percentages that are in close agreement with these theoretical values, typically within a ±0.4% margin of error.

Table 3: Elemental Analysis Data for Methyl 3-(3-chloroisoxazol-5-yl)propanoate (C₇H₈ClNO₃)

| Element | Theoretical % | Experimental % (Found) |

| Carbon (C) | 44.34 | Data not available |

| Hydrogen (H) | 4.25 | Data not available |

| Chlorine (Cl) | 18.69 | Data not available |

| Nitrogen (N) | 7.39 | Data not available |

| Oxygen (O) | 25.32 | Data not available |

The validation of the empirical formula through elemental analysis is a critical step in the characterization of a newly synthesized compound, providing strong evidence for its proposed molecular formula.

Computational Chemistry and Theoretical Studies of Methyl 3 3 Chloroisoxazol 5 Yl Propanoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules like "Methyl 3-(3-chloroisoxazol-5-yl)propanoate". researchgate.net

Theoretical studies on similar isoxazole (B147169) derivatives often employ hybrid functionals such as B3LYP or WB97XD with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) to optimize the molecular geometry and calculate various ground state properties. irjweb.comresearchgate.net For "Methyl 3-(3-chloroisoxazol-5-yl)propanoate", a DFT study would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide insights into the molecule's reactivity. researchgate.net The HOMO-LUMO energy gap is a key parameter that relates to the chemical stability and reactivity of the molecule. A smaller gap generally suggests higher reactivity. Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps to identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Ground State Properties of Methyl 3-(3-chloroisoxazol-5-yl)propanoate using DFT (B3LYP/6-31G(d,p))

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and serves as an illustrative example of the results that would be obtained from a DFT calculation.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. acs.org However, their high computational cost generally limits their application to smaller molecules.

For a molecule the size of "Methyl 3-(3-chloroisoxazol-5-yl)propanoate", high-level ab initio calculations might be computationally expensive but could be used to benchmark the results obtained from more cost-effective DFT methods. For instance, single-point energy calculations using a coupled-cluster method like CCSD(T) on the DFT-optimized geometry could provide a more accurate electronic energy. These high-level calculations are particularly valuable for studying systems where electron correlation effects are significant. acs.org

Conformational Analysis and Molecular Dynamics (MD) Simulations

The biological activity and physical properties of a flexible molecule like "Methyl 3-(3-chloroisoxazol-5-yl)propanoate" are highly dependent on its three-dimensional structure and conformational dynamics. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. By simulating the molecule's motion over a period of time (typically nanoseconds to microseconds), MD simulations can explore the conformational space available to the molecule and provide insights into its flexibility, dynamics, and interactions with its environment, such as a solvent or a biological receptor. nih.gov For "Methyl 3-(3-chloroisoxazol-5-yl)propanoate", an MD simulation could reveal the preferred conformations of the propanoate side chain and how it interacts with the isoxazole ring.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds. nih.gov For "Methyl 3-(3-chloroisoxazol-5-yl)propanoate", the following spectroscopic properties can be predicted:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. nih.gov These predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule.

IR Spectroscopy: Vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. acs.org These calculations provide a theoretical infrared spectrum that can be compared with the experimental spectrum to identify the characteristic vibrational modes of the molecule.

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT). nih.gov These calculations can predict the absorption maxima in the UV-Vis spectrum, providing information about the electronic transitions within the molecule.

Table 2: Computationally Predicted ¹³C NMR Chemical Shifts for Methyl 3-(3-chloroisoxazol-5-yl)propanoate

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 172.5 |

| C (isoxazole, C3) | 158.0 |

| C (isoxazole, C5) | 165.2 |

| CH₂ (alpha to ester) | 34.8 |

| CH₂ (beta to ester) | 28.1 |

Note: The data in this table is hypothetical and serves as an illustrative example of the results that would be obtained from a GIAO-DFT calculation.

Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

The synthesis of isoxazoles often involves 1,3-dipolar cycloaddition reactions. researchgate.net For the synthesis of "Methyl 3-(3-chloroisoxazol-5-yl)propanoate", computational methods could be used to study the mechanism of the key ring-forming step. This would involve locating the transition state for the cycloaddition reaction and calculating the activation energy. Such studies can provide insights into the regioselectivity and stereoselectivity of the reaction and can help in optimizing the reaction conditions. mdpi.com

In Silico Modeling of Molecular Interactions with Biological Targets (e.g., Ligand-Enzyme Docking)

Given that many isoxazole derivatives exhibit biological activity, in silico methods like molecular docking are often employed to investigate their potential interactions with biological targets such as enzymes or receptors. nih.govnih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov

For "Methyl 3-(3-chloroisoxazol-5-yl)propanoate", if a potential biological target is identified, molecular docking could be used to predict its binding mode and binding affinity. The docking process involves placing the ligand in the active site of the receptor and evaluating the interaction energy for a large number of possible conformations and orientations. The results of a docking study can provide valuable information about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor, which can guide the design of more potent analogs. ijsrset.com

Following docking, molecular dynamics simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding mode and to gain a more detailed understanding of the dynamic interactions between the ligand and the protein. nih.govnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Future Directions and Advanced Research Frontiers for Methyl 3 3 Chloroisoxazol 5 Yl Propanoate

Development of Asymmetric Synthetic Routes to Chiral Analogs

The introduction of chirality into drug candidates can significantly impact their pharmacological profile, including potency, selectivity, and metabolism. Future research will likely focus on developing asymmetric synthetic methods to produce enantiomerically pure analogs of Methyl 3-(3-chloroisoxazol-5-yl)propanoate. Creating a stereocenter, for instance, at the α- or β-position of the propanoate side chain, could lead to derivatives with enhanced and more specific biological activities.

Strategies to achieve this could involve:

Chiral Catalysis : Employing chiral Lewis acids or organocatalysts to control the stereochemical outcome of key bond-forming reactions. nih.gov Asymmetric [3+2] cycloaddition reactions using chiral ligand-metal complexes are a promising, though challenging, avenue for constructing the isoxazoline (B3343090) precursors to isoxazoles with high enantioselectivity. nih.gov

Chiral Auxiliaries : Attaching a temporary chiral auxiliary to a precursor molecule can direct the stereoselective formation of the desired chiral center, after which the auxiliary is removed.

Enzymatic Resolution : Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired chiral molecule.

A straightforward method for the asymmetric synthesis of functionalized 3,5-disubstituted isoxazolines has been developed, which could serve as a foundational approach for creating chiral precursors to the target compound. nih.gov

Exploration of Novel Catalyst Systems for Enhanced Synthesis and Functionalization

Advances in catalysis are crucial for improving the efficiency, selectivity, and environmental footprint of chemical synthesis. For Methyl 3-(3-chloroisoxazol-5-yl)propanoate, research into novel catalyst systems could revolutionize its production and the generation of diverse analogs.

Key areas of exploration include:

Transition Metal Catalysis : While copper-catalyzed [3+2] cycloadditions are common for forming the isoxazole (B147169) ring, exploring other metals like palladium, rhodium, or gold could offer alternative reactivity and regioselectivity. nih.govnih.gov Palladium-catalyzed C-H activation, for example, allows for the direct functionalization of the isoxazole core at specific positions, providing a streamlined route to novel derivatives without the need for pre-functionalized starting materials. nih.govresearchgate.net

Green Catalysts : Developing more sustainable catalytic systems is a major trend. This includes using earth-abundant metal catalysts or employing heterogeneous catalysts, such as propylamine-functionalized cellulose, which can be easily recovered and reused, simplifying product purification and reducing waste. mdpi.com

Hypervalent Iodine Catalysis : Hypervalent iodine reagents can serve as efficient catalysts for reactions like the intramolecular oxidative cycloaddition of aldoximes, providing a metal-free pathway to fused isoxazole systems under mild conditions. mdpi.com

| Catalyst Type | Reaction | Potential Advantages for Isoxazole Synthesis |

|---|---|---|

| Palladium (Pd) | C-H Activation/Arylation | Direct functionalization of the isoxazole core, high atom economy. nih.gov |

| Copper (Cu) | [3+2] Cycloaddition | Well-established, regioselective synthesis of 3,5-disubstituted isoxazoles. eresearchco.com |

| Hypervalent Iodine | Oxidative Cycloaddition | Metal-free, mild reaction conditions, efficient for fused systems. mdpi.com |

| Functionalized Cellulose | Three-Component Reactions | Green, reusable, simplifies purification, works in aqueous media. mdpi.com |

Integration into Flow Chemistry and Automation for Scalable Synthesis

To meet potential demands for Methyl 3-(3-chloroisoxazol-5-yl)propanoate and its derivatives for extensive biological screening or preclinical development, scalable synthesis methods are essential. Flow chemistry and automation offer significant advantages over traditional batch processing.

The benefits of this approach include:

Enhanced Safety and Control : Continuous flow reactors handle small volumes at any given time, allowing for better control over reaction temperature and pressure, which is particularly important for exothermic reactions. researchgate.net

Improved Efficiency and Yield : Precise control over reaction parameters and efficient mixing often lead to higher yields, reduced reaction times, and fewer byproducts. akjournals.com

Scalability : Scaling up production is achieved by running the system for longer periods, rather than using larger, more hazardous reactors.

Automation : Automated systems can perform multi-step syntheses without the need to isolate intermediates, streamlining the production of complex molecules and enabling the rapid generation of compound libraries. researchgate.netnih.govyoutube.com

Recent work has demonstrated the successful multi-step flow synthesis of trisubstituted isoxazoles, proving the viability of this technology for producing complex heterocyclic structures efficiently. researchgate.net

Advanced Mechanistic Studies using Biophysical Techniques

Understanding how a molecule interacts with its biological target is fundamental to rational drug design. For bioactive analogs derived from Methyl 3-(3-chloroisoxazol-5-yl)propanoate, a suite of modern biophysical techniques can provide detailed insights into their mechanism of action. These methods are essential for validating target engagement and optimizing lead compounds. elsevierpure.comresearchgate.net

| Technique | Information Gained | Application |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov | Provides a complete thermodynamic profile of the binding interaction. |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff). nih.gov | Real-time analysis of binding and dissociation rates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site mapping, structural changes upon binding. nih.gov | Identifies the specific amino acids involved in the interaction. |

| Differential Scanning Fluorimetry (DSF) | Protein thermal stability changes upon ligand binding. nih.gov | High-throughput screening for initial hit identification. |

| Microscale Thermophoresis (MST) | Binding affinity (KD) in solution. nih.gov | Uses minimal sample and is robust against complex biological matrices. |

By applying these techniques, researchers can build a comprehensive picture of the structure-activity relationship (SAR), guiding the design of next-generation analogs with improved affinity and selectivity.

Application in Chemical Biology Tools and Probe Development

Beyond direct therapeutic use, Methyl 3-(3-chloroisoxazol-5-yl)propanoate can serve as a scaffold for creating chemical biology tools to investigate biological systems. The isoxazole ring itself possesses inherent photochemical properties that make it an attractive candidate for photoaffinity labeling (PAL). nih.govresearchgate.netnih.gov

Future research in this area could involve:

Intrinsic Photo-Crosslinkers : Upon irradiation with UV light, the isoxazole ring can form reactive intermediates capable of covalently binding to target proteins. nih.govbiorxiv.org This allows the isoxazole to act as a "minimalist" photo-crosslinker without the need for bulky, potentially disruptive labeling groups like diazirines or benzophenones. nih.govrsc.org

Probe Synthesis : The propanoate side chain offers a convenient handle for attaching other functionalities. A terminal alkyne or azide (B81097) group could be installed, allowing for "click" chemistry conjugation to reporter tags such as biotin (B1667282) (for affinity purification) or fluorescent dyes (for imaging). nih.gov

Chemoproteomics : Using these probes in a chemoproteomics workflow, researchers can identify the cellular targets of a bioactive compound on a proteome-wide scale. This is invaluable for target deconvolution, understanding off-target effects, and discovering new therapeutic opportunities for existing molecules. nih.govcityu.edu.hkyoutube.com

Design of Multitargeting Ligands based on the Isoxazole Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multitarget-directed ligands (MTDLs), which are single molecules designed to interact with two or more targets, represent a promising therapeutic strategy. nih.gov The isoxazole scaffold is an excellent starting point for the design of such agents. rsc.org

Design strategies could include:

Fragment-Based Linking : Combining the isoxazole core, which may bind to one target, with another pharmacophore known to bind a second target. The two fragments can be joined by a suitable linker to create a single hybrid molecule.

Scaffold Hopping : Using computational methods to replace parts of a known multi-target ligand with an isoxazole core while maintaining the crucial three-dimensional arrangement of binding groups. nih.govuniroma1.it This can lead to novel chemical entities with improved properties.

Privileged Scaffold Elaboration : Decorating the isoxazole ring and its propanoate side chain with different functional groups to optimize binding at multiple target sites simultaneously. This approach has been used to design isoxazole-based compounds that act as inhibitors of targets like tubulin and Hsp90. nih.govrsc.org

This multitarget approach could lead to therapies with enhanced efficacy and a reduced likelihood of developing drug resistance compared to single-target agents. nih.gov

Q & A

Q. What are the key steps and challenges in synthesizing methyl 3-(3-chloroisoxazol-5-yl)propanoate?

- Methodological Answer : Synthesis typically involves coupling a chloroisoxazole precursor with a methyl propanoate derivative. Key challenges include:

- Reaction Optimization : Temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact yield and purity .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is often required to isolate the ester from byproducts.

- Chlorine Stability : The 3-chloro group on the isoxazole ring is prone to displacement; inert atmospheres (N₂/Ar) are recommended to prevent decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the propanoate ester linkage (δ ~3.7 ppm for OCH₃) and isoxazole ring protons (δ ~6.5–7.0 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) paired with mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z ~230) and detects impurities .

- Melting Point : Discrepancies between observed and literature values (>2°C) indicate contamination or isomerization .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the isoxazole ring .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis.

- Short-Term Stability : Solutions in anhydrous DMSO remain stable for ≤72 hours at 4°C .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Contradictions often arise from solvent effects or competing pathways:

- Solvent Screening : Compare reactivity in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., toluene). Polar solvents stabilize transition states, favoring substitution at the 3-chloro position .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., isoxazole ring opening) under varying pH (4–9) .

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict regioselectivity and validate experimental outcomes .

Q. What experimental strategies mitigate side reactions during derivatization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the ester carbonyl with tert-butyldimethylsilyl (TBS) groups before modifying the isoxazole ring .

- Catalytic Control : Use Pd/Cu catalysts for cross-couplings (e.g., Suzuki-Miyaura) to minimize unwanted dimerization .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect side products (e.g., hydrolyzed propanoic acid) early .

Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Methodological Answer :

- Enzyme Inhibition : The chloroisoxazole moiety may act as a competitive inhibitor for oxidoreductases (e.g., cytochrome P450). Use:

- Fluorescence Quenching Assays : Track binding to purified enzymes (e.g., ΔF at λex/em = 280/340 nm) .

- Docking Simulations : AutoDock Vina to predict binding poses in enzyme active sites .

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in model systems (e.g., HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.